(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Description
(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a useful research compound. Its molecular formula is C19H15F3N2O3 and its molecular weight is 376.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has explored the synthesis of novel heterocyclic compounds, including those structurally related to the specified chemical, demonstrating significant anti-protozoal and cytotoxic activities. For example, Dürüst et al. (2012) designed and synthesized a series of novel oxadiazolyl pyrrolo triazole diones showing in vitro anti-protozoal and cytotoxic activities, emphasizing the compound's potential in drug discovery and therapeutic applications Dürüst, Karakuş, Kaiser, & Taşdemir, 2012.
Material Science Applications
In material science, the compound and its derivatives have been utilized in the development of new materials with desirable electronic properties. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for application as an electron transport layer in inverted polymer solar cells, enhancing the power conversion efficiency of the devices. This study illustrates the compound's potential in the field of renewable energy, particularly in improving the efficiency and stability of polymer solar cells Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015.
Electrophilic Aromatic Substitution Mechanisms
Research into the mechanisms of electrophilic aromatic substitution involving triazolinediones, similar to the specified compound, has provided insights into low-temperature modifications of polymers. Kuhrau and Stadler (1990) investigated the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with electron-rich aromatic compounds, shedding light on the kinetics and mechanisms of these reactions. Such studies contribute to our understanding of chemical reactions that could be pivotal in designing new polymeric materials with tailored properties Kuhrau & Stadler, 1990.
Cytotoxic Activity Investigations
Further investigations into novel azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione, closely related to the chemical , have demonstrated their cytotoxic activity. Azab, Aly, & Gobouri (2017) synthesized a novel series of compounds evaluated for their cytotoxic activity, contributing to the ongoing search for new anticancer agents Azab, Aly, & Gobouri, 2017.
properties
IUPAC Name |
(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-23-15(11-6-3-2-4-7-11)14-16(27-23)18(26)24(17(14)25)13-9-5-8-12(10-13)19(20,21)22/h2-10,14-16H,1H3/t14-,15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOIAUDCDUSHLG-OAGGEKHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H]2[C@H](O1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
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